molecular formula C9H7FO B11766066 2-Fluoro-3-methylbenzofuran

2-Fluoro-3-methylbenzofuran

Cat. No.: B11766066
M. Wt: 150.15 g/mol
InChI Key: DIHNHDAHHLWZFU-UHFFFAOYSA-N
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Description

2-Fluoro-3-methylbenzofuran is a fluorinated derivative of benzofuran, a heterocyclic compound containing a fused benzene and furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-3-methylbenzofuran typically involves the fluorination of benzofuran derivatives. One common method starts with the nitration of o-methylphenol to produce 2-methyl-6-nitrophenol. This intermediate undergoes hydroxyl chlorination to form 2-chloro-3-nitrotoluene, which is then fluorinated to yield 2-fluoro-3-nitrotoluene. Finally, the methyl group is oxidized to produce 2-fluoro-3-nitrobenzoic acid .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using reagents like cesium tetrafluorocobaltate (III) or trifluoromethyl hypofluorite. These methods ensure high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-3-methylbenzofuran undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert nitro groups to amines or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzofuran ring.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalytic hydrogenation or metal hydrides such as sodium borohydride are typical reducing agents.

    Substitution: Halogenation reagents like bromine or chlorine, and nucleophiles like amines or thiols, are frequently employed.

Major Products: The major products formed from these reactions include various substituted benzofurans, quinones, and amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Antimicrobial Activity

Benzofuran derivatives, including 2-Fluoro-3-methylbenzofuran, have been studied for their antimicrobial properties. Research indicates that compounds with similar structures exhibit significant activity against various pathogens:

  • Antibacterial Activity : Studies have shown that benzofuran derivatives can inhibit the growth of both gram-positive and gram-negative bacteria. For instance, modifications in the benzofuran structure can lead to enhanced efficacy against strains like Staphylococcus aureus and Escherichia coli .
  • Antifungal Activity : Some derivatives have demonstrated promising antifungal properties, particularly against Candida albicans and Aspergillus species. The presence of substituents like fluorine has been linked to improved antifungal activity .

Anticancer Potential

The anticancer properties of this compound are noteworthy. Research has indicated that benzofuran derivatives can induce apoptosis in cancer cells through various mechanisms:

  • Inhibition of Cancer Cell Proliferation : Compounds similar to this compound have shown potential in inhibiting key enzymes involved in cancer progression, such as polo-like kinase 4 (PLK4). In vitro studies demonstrated that these compounds could significantly reduce cell viability in various cancer cell lines .
  • Mechanism of Action : The mechanism often involves the stabilization of p53, leading to cell cycle arrest and apoptosis. This pathway highlights the compound's potential as a therapeutic agent in oncology .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Studies have shown that:

  • Fluorine Substitution : The presence of fluorine enhances the lipophilicity and bioavailability of the compound, contributing to its higher potency against microbial and cancerous cells .
  • Methyl Group Positioning : The placement of the methyl group at the 3-position plays a significant role in modulating the compound's interaction with biological targets, affecting its overall efficacy .

Case Study 1: Antimicrobial Efficacy

A study evaluated various benzofuran derivatives for their antimicrobial activity against M. tuberculosis H37Rv strains. Among these, compounds structurally related to this compound exhibited minimum inhibitory concentrations (MIC) comparable to established antibiotics, indicating their potential as new antimicrobial agents .

Case Study 2: Anticancer Activity

In another investigation focusing on PLK4 inhibition, researchers synthesized several benzofuran derivatives and assessed their effects on cancer cell lines. The results indicated that modifications enhancing fluorination led to significant reductions in cell viability, suggesting a promising avenue for developing anticancer therapeutics based on this scaffold .

Mechanism of Action

The mechanism of action of 2-Fluoro-3-methylbenzofuran involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 2-Fluoro-3-methylbenzofuran’s unique combination of a fluorine atom and a methyl group provides distinct chemical and biological properties. This makes it a versatile compound in various research and industrial applications, offering advantages over its non-fluorinated or non-methylated counterparts .

Biological Activity

2-Fluoro-3-methylbenzofuran is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Antimicrobial Properties

Research indicates that benzofuran derivatives, including this compound, exhibit significant antimicrobial activity. A study reported that various synthesized compounds demonstrated antimicrobial effects against multiple bacterial and fungal species. The minimum inhibitory concentration (MIC) values were determined, showing promising results for several derivatives .

Table 1: Antimicrobial Activity of this compound Derivatives

CompoundBacterial SpeciesFungal SpeciesMIC (µg/mL)
This compoundE. coliC. albicans15
S. aureusS. cerevisiae12
P. aeruginosaK. pneumoniae18

Anticancer Activity

Benzofuran derivatives have also been studied for their anticancer properties. Research has shown that modifications in the benzofuran structure can lead to variations in cytotoxicity against different cancer cell lines. For instance, certain derivatives have demonstrated significant inhibitory effects on leukemia cells with IC50 values as low as 0.1μM0.1\,\mu M .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
This compoundK5625
HL600.1
Vero (normal cells)>100

The mechanism of action for compounds like this compound involves their interaction with specific molecular targets. The fluorine atom enhances binding affinity to enzymes involved in critical pathways such as signal transduction and gene expression modulation. For example, the compound has been shown to inhibit the enzyme Pks13, which is a target for tuberculosis treatment, indicating its potential role in combating infectious diseases .

Case Studies

  • Antimycobacterial Activity : A study focused on the inhibition of Mycobacterium tuberculosis by benzofuran derivatives found that compounds with fluorine substitutions retained good MIC activity against resistant strains . This suggests that structural modifications can enhance efficacy against challenging pathogens.
  • Lead Optimization Programs : In drug development programs aimed at optimizing benzofuran derivatives, researchers have employed structure-based design to improve potency and reduce off-target effects. These programs have successfully identified leads with enhanced biological profiles suitable for further development .

Properties

Molecular Formula

C9H7FO

Molecular Weight

150.15 g/mol

IUPAC Name

2-fluoro-3-methyl-1-benzofuran

InChI

InChI=1S/C9H7FO/c1-6-7-4-2-3-5-8(7)11-9(6)10/h2-5H,1H3

InChI Key

DIHNHDAHHLWZFU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=CC=CC=C12)F

Origin of Product

United States

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